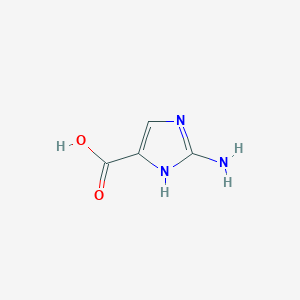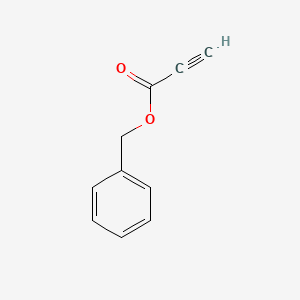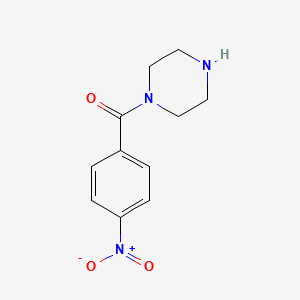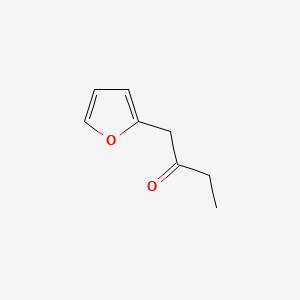
4,5-Bis(methylthio)-1,3-dithiole-2-thione
Übersicht
Beschreibung
4,5-Bis(methylthio)-1,3-dithiole-2-thione is an organosulfur compound with the molecular formula C5H6S5 It is characterized by the presence of two methylthio groups attached to a dithiole ring, which also contains a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(methylthio)-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2-thione with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the methyl groups replace hydrogen atoms on the dithiole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(methylthio)-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiole derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(methylthio)-1,3-dithiole-2-thione has several scientific research applications:
Materials Science: It is used as a precursor for the synthesis of conductive polymers and molecular conductors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosulfur compounds.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is explored for use in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 4,5-Bis(methylthio)-1,3-dithiole-2-thione involves its ability to interact with various molecular targets. The thione group can participate in redox reactions, while the methylthio groups can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and other proteins, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(methylthio)-1,3-dithiol-2-one: Similar structure but contains a carbonyl group instead of a thione group.
Tetrathiafulvalene (TTF): A related compound used in the synthesis of conductive materials.
1,3-Dithiole-2-thione: The parent compound without the methylthio groups.
Uniqueness
4,5-Bis(methylthio)-1,3-dithiole-2-thione is unique due to the presence of both methylthio and thione groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S5/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFVXSUZSDYZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(SC(=S)S1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327035 | |
| Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49638-64-4 | |
| Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural formula and molecular weight of 4,5-Bis(methylthio)-1,3-dithiole-2-thione?
A1: this compound (C5H6S5) has a molecular weight of 210.38 g/mol. Its structure features a 1,3-dithiole-2-thione core with two methylthio (-SCH3) groups attached to the 4 and 5 positions.
Q2: Why is this compound of interest to researchers studying coordination polymers?
A2: This compound is particularly interesting due to its versatile coordination behavior. It can act as a ligand through both its thiocarbonyl sulfur atom and its dithioether sulfur atoms. [4] This allows for the formation of diverse coordination polymers with various metals, including copper(I) and silver(I). [4]
Q3: What kind of structures have been observed in coordination polymers containing this compound?
A3: Research has shown that this compound can form a range of fascinating structures. For example, with copper(I) thiocyanate, it forms an infinite chain structure linked by thiocyanate bridges, creating a three-dimensional network through interchain S···S contacts. [1,6]
Q4: Has this compound been used in the synthesis of other interesting organic compounds?
A4: Yes, it serves as a valuable building block in organic synthesis. For example, it has been used in the preparation of octaethylphthalocyanines fused with tetrathiafulvalene (TTF) units, leading to compounds with interesting electrochemical properties. [2]
Q5: Are there any known methods for electrochemically synthesizing this compound?
A5: Yes, electrochemical methods utilizing carbon disulfide in the presence of carbon monosulfide have been explored for its synthesis. [5,8] This approach offers an alternative to traditional chemical synthesis routes.
Q6: Beyond its use in coordination polymers, are there other potential applications for this compound?
A6: Its incorporation into TTF-fused phthalocyanines suggests potential applications in materials science, particularly in the development of new materials with interesting electronic and optical properties. [2] Furthermore, its sulfur-rich nature could be of interest in areas like battery technology.
Q7: What are some future directions for research on this compound?
A7: Future research could explore the use of different metals and bridging ligands to further expand the structural diversity of its coordination polymers. Investigating the properties of these polymers, such as their conductivity and magnetic behavior, could uncover novel applications in materials science and beyond.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















